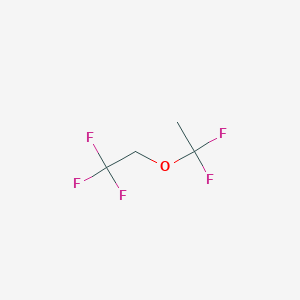
2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
- The compound has been employed in the cleavage of unactivated carbon–chlorine bonds via a single-electron transfer process using transition-metal-catalysis, demonstrating its utility in chemical synthesis (Xiaojun & Qing-Yun, 2012).
- It has also been used in the synthesis of 1-chloro-2,2-difluoroethylene from 1,2,2-trichloro-1,1-difluoroethane by reductive dechlorination, showcasing a method for producing the compound on an industrial scale (Nong, Lijuan, & Shaoji, 2013).
Conformation and Structural Studies
- The geometric structure and conformational properties of related inhalation anesthetics have been explored, providing insights into the gas-phase structures and conformational properties of similar compounds (A. Hermann, H. Mack, & H. Oberhammer, 2000).
Material Science and Engineering
- The compound has been instrumental in the synthesis and characterization of fluorinated polyimides, leading to materials with high optical transparency and low dielectric constants, offering applications in advanced materials science (Liming Tao et al., 2009).
- It has also been used in the synthesis of 1,1-Difluoroallenes, showing the compound's versatility in organic synthesis and material science (K. Oh, K. Fuchibe, & J. Ichikawa, 2011).
Environmental and Industrial Applications
- Studies on the solubility and diffusivity of hydrofluorocarbons in room-temperature ionic liquids reveal the compound's significance in environmental science and industrial applications, especially concerning greenhouse gases (M. Shiflett & A. Yokozeki, 2006).
- Furthermore, it has been involved in facile synthesis methods for 1,1,1-trifluoro- and 1,1-difluoro-2,2-diarylethanes, illustrating its role in the development of novel synthetic methodologies (G. Prakash et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-(1,1-difluoroethoxy)-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F5O/c1-3(5,6)10-2-4(7,8)9/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGFHDZVRRASHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OCC(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474265 | |
| Record name | 2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane | |
CAS RN |
25352-91-4 | |
| Record name | 2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



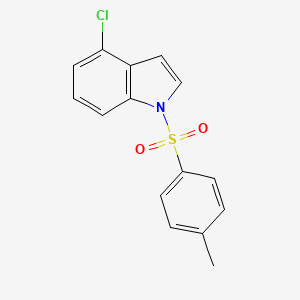
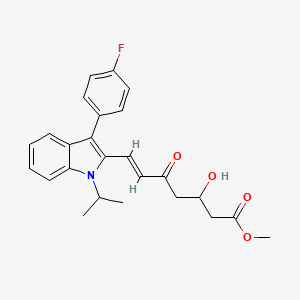
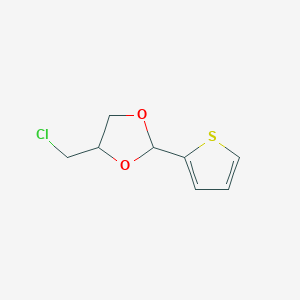
![3-[(2-Aminoethyl)dithio]propionic acid hydrochloride](/img/structure/B1365170.png)
![2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1365173.png)

![4-Azaspiro[2.5]octan-5-one](/img/structure/B1365178.png)
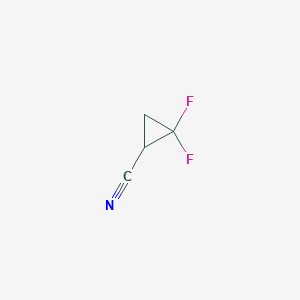
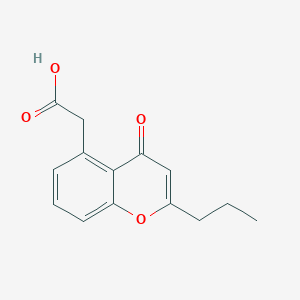
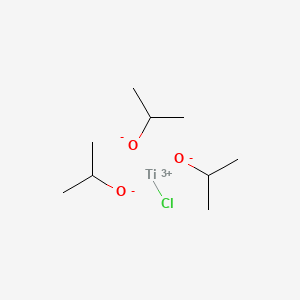
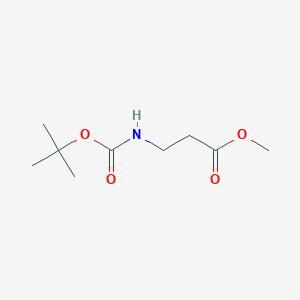
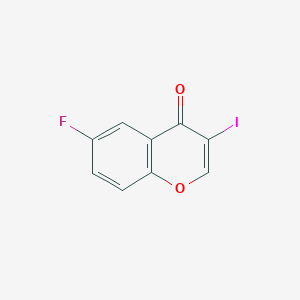
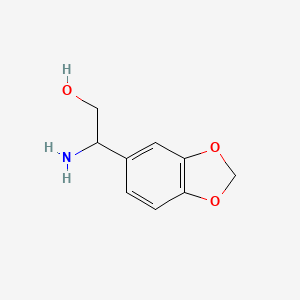
![3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone](/img/structure/B1365192.png)